Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by:
- A tert-butyl group at position 6, which enhances steric bulk and may improve metabolic stability.
- A 3-methylbut-2-enamido group at position 2, introducing an α,β-unsaturated amide moiety that could participate in Michael addition or hydrogen bonding.
This compound belongs to a class of molecules explored for their structural versatility in medicinal chemistry, particularly in targeting enzyme inhibition (e.g., ANO1) and antibacterial applications .
Properties
IUPAC Name |
methyl 6-tert-butyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-11(2)9-15(21)20-17-16(18(22)23-6)13-8-7-12(19(3,4)5)10-14(13)24-17/h9,12H,7-8,10H2,1-6H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMJKFMMHBBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides under basic conditions.
Amidation: The enamido group can be introduced through amidation reactions, often using amines and acyl chlorides.
Esterification: The carboxylate group is typically introduced through esterification reactions involving carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enamido group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzo[b]thiophene core or the substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in materials science, such as in the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The Petasis reaction in offers modularity but lower yield (22%), while reflux with phthalic anhydride achieves moderate yields (56%).
- The target compound’s synthesis likely involves acylation of a 2-amino precursor, a common strategy in tetrahydrobenzo[b]thiophene chemistry .
Physicochemical Properties
Key Observations :
Key Observations :
- The target compound’s 3-methylbut-2-enamido group may confer reactivity similar to α,β-unsaturated carbonyls in ANO1 inhibitors .
- Antibacterial activity in Compound 24 suggests that acylated tetrahydrobenzo[b]thiophenes are viable scaffolds for antimicrobial development.
Biological Activity
Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of benzo[b]thiophene derivatives. Its unique structure includes a tetrahydrobenzo[b]thiophene core, which is characterized by the presence of both benzene and thiophene rings. This compound has garnered attention for its potential biological activities, particularly in the realm of analgesic effects and interaction with various biological targets.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- tert-Butyl Group : Enhances lipophilicity and may influence binding interactions with biological targets.
- Enamido Substituent : May play a role in the modulation of biological activity through interaction with specific receptors or enzymes.
Analgesic Effects
Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit diverse biological activities, including significant analgesic effects. For instance, studies have shown that related compounds can exceed the analgesic activity of standard medications such as metamizole in animal models .
Case Study: Analgesic Activity Assessment
- Method : The "hot plate" method was employed on outbred white mice to evaluate the analgesic effect.
- Results : Compounds similar to this compound demonstrated superior efficacy compared to control drugs .
Interaction Studies
Preliminary findings suggest that this compound interacts favorably with pain-related pathways in biological systems. Studies focusing on binding affinities with various receptors or enzymes are crucial for understanding its mechanism of action and potential therapeutic applications.
Comparative Analysis with Similar Compounds
A comparison of structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Contains an amino group | Exhibits significant neuroprotective effects |
| Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate | Hydroxy and amino groups present | Demonstrates antimicrobial properties |
| Methyl 4-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-thieno[3,2-g]chromene-7-carboxylate | Sulfonyl substitution | Known for anti-inflammatory activity |
This table underscores how the specific combination of functional groups in this compound may confer distinct biological activities not observed in other similar compounds.
The exact mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that its structural features allow it to interact with key biological pathways involved in pain modulation and possibly other therapeutic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
